molecular formula C17H16ClN3O B5809592 N-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}acetamide

N-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}acetamide

Cat. No. B5809592
M. Wt: 313.8 g/mol
InChI Key: SDQRHQLZOOQJDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}acetamide, also known as CBMA, is a chemical compound that belongs to the class of benzimidazole derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and biotechnology.

Mechanism of Action

The exact mechanism of action of N-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}acetamide is not well understood. However, it has been suggested that N-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}acetamide may exert its antitumor activity through the induction of apoptosis, a process of programmed cell death. N-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}acetamide has also been reported to inhibit the activity of certain enzymes involved in the biosynthesis of nucleic acids, which may contribute to its antimicrobial activity.
Biochemical and Physiological Effects:
N-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}acetamide has been shown to have a low toxicity profile, making it a promising candidate for further development. In vitro studies have demonstrated that N-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}acetamide has a high affinity for certain receptors in the brain, suggesting that it may have potential use in the treatment of neurological disorders. N-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}acetamide has also been reported to exhibit antioxidant activity, which may contribute to its potential therapeutic effects.

Advantages and Limitations for Lab Experiments

N-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}acetamide has several advantages for use in lab experiments. It is readily available and has a high purity, making it suitable for use in various assays. N-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}acetamide also has a low toxicity profile, which reduces the risk of adverse effects in experimental animals. However, one limitation of N-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}acetamide is its relatively low solubility in water, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of N-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}acetamide. One potential area of research is the development of new derivatives of N-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}acetamide with improved properties, such as increased solubility. Another area of research is the investigation of the potential use of N-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}acetamide in the treatment of other diseases, such as viral infections. Additionally, further studies are needed to elucidate the exact mechanism of action of N-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}acetamide and its potential therapeutic effects.

Synthesis Methods

The synthesis of N-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}acetamide involves the reaction between 4-chlorobenzylamine and 2-(bromomethyl)benzimidazole in the presence of acetic acid. The resulting product is then purified using column chromatography, yielding N-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}acetamide as a white solid. This method has been reported to have a high yield and purity, making it suitable for large-scale production.

Scientific Research Applications

N-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}acetamide has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit antitumor activity by inhibiting the growth of cancer cells. N-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}acetamide has also been shown to possess antimicrobial properties, making it a potential candidate for the development of new antibiotics. In addition, N-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}acetamide has been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease.

properties

IUPAC Name

N-[[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O/c1-12(22)19-10-17-20-15-4-2-3-5-16(15)21(17)11-13-6-8-14(18)9-7-13/h2-9H,10-11H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDQRHQLZOOQJDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}acetamide

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